(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate
CAS No.: 102491-70-3
Cat. No.: VC21113750
Molecular Formula: C21H20F3NO6
Molecular Weight: 439.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102491-70-3 |
|---|---|
| Molecular Formula | C21H20F3NO6 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
| Standard InChI | InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) |
| Standard InChI Key | GZXFPMJSKAABTM-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC |
| Canonical SMILES | COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC |
Introduction
Chemical Structure and Properties
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate represents a modified form of colchicine, a natural alkaloid historically extracted from plants of the genus Colchicum. The compound's chemical formula is C21H20F3NO6, reflecting its deacetylated structure with the incorporation of trifluoroacetate groups . The modification process involves the removal of the N-acetyl group from colchicine and the subsequent addition of a trifluoroacetate group, resulting in a compound with distinct physicochemical properties.
The compound exists as a racemic mixture, as indicated by the (R/S) designation, referring to the two possible stereoisomers at the chiral center. This stereochemical aspect is significant as it can influence the compound's binding affinity and biological activity. The molecular structure retains the fundamental tropolone ring system characteristic of colchicine derivatives, which is essential for its interaction with tubulin proteins.
Unlike its parent compound colchicine, (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate demonstrates enhanced binding affinity to tubulin, which is attributed to the structural modifications. The trifluoroacetate group increases the compound's lipophilicity and may contribute to its improved membrane permeability and cellular uptake compared to colchicine.
Synthesis and Chemical Preparation
The synthesis of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate typically follows a multi-step process beginning with the parent compound colchicine. The key intermediate in this synthetic pathway is N-deacetyl colchicine, which is subsequently modified to incorporate the trifluoroacetate group.
Biological Activity and Mechanism of Action
The biological activity of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is primarily attributed to its interaction with tubulin proteins and the subsequent disruption of microtubule dynamics, which is crucial for cell division and various cellular processes.
Tubulin Binding Properties
Molecular docking studies have provided insights into the binding mode of colchicine derivatives. While the colchicine fragment typically binds to the β-tubulin domain near the intradimer interface separating the α and β subunits, longer acyl residues can span this interface and insert into a hydrophobic groove in the α-tubulin domain . This extended interaction may explain the differences in behavior between colchicine and its derivatives.
Effects on Microtubule Dynamics
The primary mechanism by which (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate exerts its biological effects involves the disruption of microtubule dynamics. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest particularly at the G2/M phase . This disruption triggers apoptosis in cancer cells and modulates inflammatory responses.
Interestingly, while colchicine typically inhibits tubulin polymerization, some of its derivatives with longer N-acyl residues (such as those with 10-12 carbon atoms) have been shown to form abnormal tubulin polymers . This difference in behavior may be related to the way these compounds interact with the α-tubulin domain.
| Compound | HT-29 (nM) | MCF-7 (nM) | HEK-293 (nM) | SIA | SIB |
|---|---|---|---|---|---|
| Colchicine | 50 ± 3 | 12 ± 7 | 5 ± 1 | 0.1 | 0.42 |
| Compound 1* | 10 ± 2 | 13 ± 1 | N/A | N/A | N/A |
| Compounds with 10-12C chains** | picomolar range | nanomolar range | N/A | Higher | N/A |
*Representative N-acyl derivative
**Compounds with N-acyl residues of 10-12 carbon atom length (compounds 4, 5, and 6 in the original study)
SIA: Selectivity Index for HT-29 cell line (HEK-293/HT-29)
SIB: Selectivity Index for MCF-7 cell line (HEK-293/MCF-7)
The data indicates that some derivatives with specific N-acyl chain lengths exhibit cytotoxicities in the picomolar range against the HT-29 cell line, making them two to three orders of magnitude more cytotoxic than colchicine itself .
Structure-Activity Relationships
A clear correlation has been observed between the length of the acyl chain in colchicine derivatives and their cytotoxic potency. Studies have shown that the IC50 values decrease with increasing length of the aliphatic chain up to 11 carbon atoms, after which they increase again . This suggests an optimal chain length for maximizing cytotoxic activity.
The decrease in cytotoxicity observed for compounds with very long acyl chains (≥14 carbon atoms) may be related to increased hydrophobicity, which could affect their solubility and bioavailability .
Cell Cycle Effects
(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate and related compounds cause extensive arrest of the cell cycle in the G2/M phase at concentrations corresponding to their IC50 values. For comparison, one study noted that a particular derivative (compound 5) arrested 41% of cells in the G2/M phase at its IC50 concentration, compared to only 8% for colchicine at its IC50 concentration . This enhanced cell cycle disruption may contribute to the improved cytotoxic activity observed for these derivatives.
Molecular Interactions and Docking Studies
Advanced molecular modeling and docking studies have provided valuable insights into how (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate and related compounds interact with tubulin at the molecular level.
Binding Site Analysis
Specifically, sufficiently long aliphatic chains (as in compounds with 10-12 carbon atoms) fit well into a hydrophobic groove in α-tubulin and develop more hydrogen bonding interactions than colchicine itself or derivatives with shorter chains . This additional interaction appears to be crucial for the increased binding affinity and biological activity.
Structural Basis for Enhanced Activity
The structural basis for the enhanced activity of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate and similar derivatives lies in their ability to span the intradimer interface between α and β tubulin subunits. Two-dimensional representations of the molecular interactions show that derivatives with longer acyl chains form more interactions with the α-subunit of tubulin compared to colchicine .
This extended interaction profile may explain the distinct biological behavior observed for these compounds, including their ability to form abnormal tubulin polymers rather than simply inhibiting polymerization as colchicine does .
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